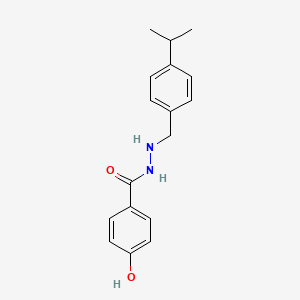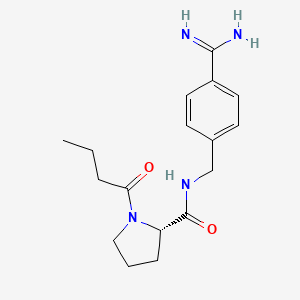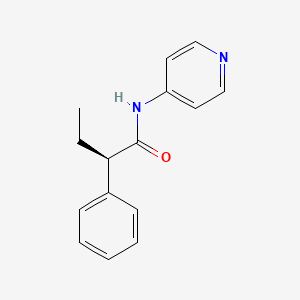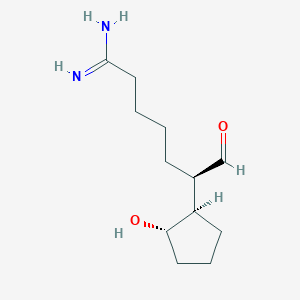
4-Hydroxy-N'-(4-Isopropylbenzyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide is an organic compound belonging to the class of aromatic monoterpenoids. This compound is characterized by the presence of a hydroxyl group and a benzohydrazide moiety, which contribute to its unique chemical properties. It is a small molecule with a molecular formula of C₁₇H₂₀N₂O₂ and a molecular weight of 284.353 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide typically involves the reaction of 4-hydroxybenzoic acid with 4-isopropylbenzylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzohydrazide moiety can be reduced to form a corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, halogens (chlorine, bromine) for halogenation, and sulfuric acid for sulfonation
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives
Scientific Research Applications
4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide involves its interaction with specific molecular targets and pathways. It has been shown to interact with estrogen-related receptor gamma and nuclear receptor-interacting protein 1, which are involved in various cellular processes. The compound exerts its effects by modulating the activity of these targets, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide can be compared with other similar compounds, such as:
4-Hydroxybenzhydrazide: Lacks the isopropylbenzyl group, resulting in different chemical properties and biological activities.
4-Isopropylbenzylhydrazine: Lacks the hydroxyl group, leading to different reactivity and applications.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring, leading to diverse chemical and biological properties
The uniqueness of 4-Hydroxy-N’-(4-isopropylbenzyl)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H20N2O2 |
|---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
4-hydroxy-N'-[(4-propan-2-ylphenyl)methyl]benzohydrazide |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)14-5-3-13(4-6-14)11-18-19-17(21)15-7-9-16(20)10-8-15/h3-10,12,18,20H,11H2,1-2H3,(H,19,21) |
InChI Key |
MFDXHRPPSJRQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2s)-3-(1-{[2-(2-Chlorophenyl)-5-Methyl-1,3-Oxazol-4-Yl]methyl}-1h-Indol-5-Yl)-2-Ethoxypropanoic Acid](/img/structure/B10758668.png)
![(3s)-1-{[4-(But-2-Yn-1-Yloxy)phenyl]sulfonyl}pyrrolidine-3-Thiol](/img/structure/B10758675.png)
![(1s,3as,5ar,8as)-1,7,7-Trimethyl-1,2,3,3a,5a,6,7,8-Octahydrocyclopenta[c]pentalene-4-Carboxylic Acid](/img/structure/B10758677.png)


![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-Naphthalen-1-Ylurea](/img/structure/B10758720.png)
![1-ethyl-N-(phenylmethyl)-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B10758729.png)
![3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10758733.png)
![1-[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]-3-Phenylurea](/img/structure/B10758740.png)
![1-[(2r)-2-Aminobutanoyl]-N-(3-Chlorobenzyl)-L-Prolinamide](/img/structure/B10758752.png)


![(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10758773.png)
